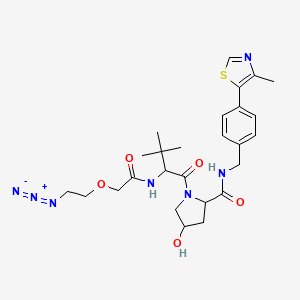

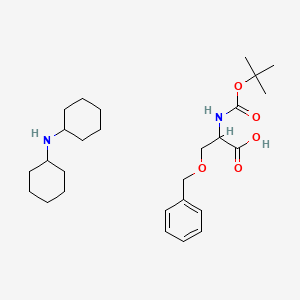

![molecular formula C21H21N3O4 B13398681 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B13398681.png)

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-L-Photo-Methionine is a diazirine-containing, Fmoc-protected methionine amino acid and multifunctional photo-crosslinker. It is used in peptide synthesis and photoaffinity labeling of cellular targets and protein-protein interactions. Upon UV light (approximately 360 nm) irradiation, it forms a covalent bond, making it a valuable tool in drug discovery research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Photo-Methionine involves the incorporation of a diazirine group into the methionine amino acid. The diazirine ring is introduced through a series of chemical reactions, starting with the formation of 4,4’-azi-pentanal, followed by Strecker amino acid synthesis to obtain racemic Photo-Methionine. The L enantiomer is then separated by enzymatic resolution of the acetamide .

Industrial Production Methods: Industrial production of Fmoc-L-Photo-Methionine typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu-based strategies. The Fmoc group is introduced through reactions with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The peptide is then cleaved from the solid support using trifluoroacetic acid (TFA) and appropriate scavengers to minimize modification or destruction of sensitive amino acids .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-Photo-Methionine undergoes various chemical reactions, including:

Photoactivation: Upon exposure to UV light, the diazirine ring releases nitrogen gas (N₂) and forms a highly reactive carbene intermediate.

Oxidation and Reduction: The methionine residue can undergo reversible oxidation, forming methionine sulfoxide and methionine sulfone.

Common Reagents and Conditions:

Photoactivation: UV light (approximately 360 nm) is used to activate the diazirine ring.

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.

Major Products:

Scientific Research Applications

Fmoc-L-Photo-Methionine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Fmoc-L-Photo-Methionine involves the photoactivation of the diazirine ring upon exposure to UV light. This results in the release of nitrogen gas and the formation of a highly reactive carbene intermediate. The carbene intermediate then forms a covalent bond with the target molecule, enabling photoaffinity labeling of cellular targets and protein-protein interactions .

Comparison with Similar Compounds

Fmoc-L-Photo-Leucine: Another diazirine-containing, Fmoc-protected amino acid used for photoaffinity labeling.

Fmoc-L-Photo-Phenylalanine: A similar compound with a diazirine group, used in peptide synthesis and photoaffinity labeling.

H-L-Photo-Lysine Hydrochloride: A diazirine-containing amino acid used for photo-crosslinking.

Uniqueness: Fmoc-L-Photo-Methionine is unique due to its incorporation of the methionine residue, which can undergo reversible oxidation. This property allows it to be used in studies involving oxidative stress and redox biology, making it distinct from other diazirine-containing amino acids .

Properties

Molecular Formula |

C21H21N3O4 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methyldiazirin-3-yl)butanoic acid |

InChI |

InChI=1S/C21H21N3O4/c1-21(23-24-21)11-10-18(19(25)26)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,27)(H,25,26) |

InChI Key |

QKMQUEIDJLPYHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N=N1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

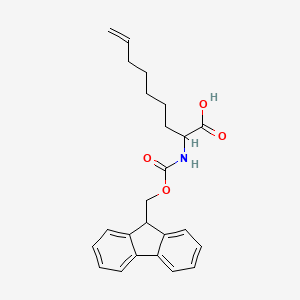

![Ferrocene, [1-(dimethylamino)ethyl]-](/img/structure/B13398602.png)

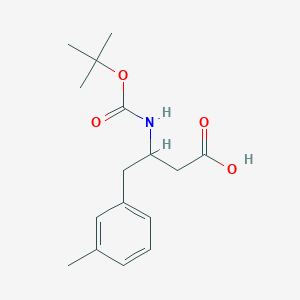

![2-[2-(2,5-Dimethylphospholan-1-yl)phenyl]-1,3-dioxolane](/img/structure/B13398603.png)

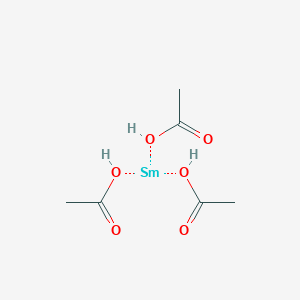

![sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13398613.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B13398628.png)

![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] prop-2-enoate](/img/structure/B13398638.png)

![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13398651.png)

![13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)](/img/structure/B13398661.png)

![disodium;3-[(2E,4E,6E)-20-carboxy-10,11,35-trimethyl-32-oxidoperoxysulfanyl-8-(3-oxidoperoxysulfanylpropyl)-14,22-dioxo-8,9,15,21-tetraza-28-azoniatetracyclo[26.7.0.07,11.029,34]pentatriaconta-1(28),2,4,6,9,29(34),30,32-octaen-35-yl]propane-1-sulfonate](/img/structure/B13398683.png)